Dihydroisoxazole

Medicinal Chemistry Enzyme Inhibition Stereochemistry

Dihydroisoxazole (CAS 58873-22-6) is a strategic procurement choice for programs requiring a hydrophilic, synthetically tractable heterocyclic core. Its labile N-O bond permits controlled ring-opening to access 1,3-amino alcohols and β-hydroxy ketones—transformations not possible with aromatic isoxazole analogs. For TG2-targeted projects, enantiomerically pure sourcing is critical, as the (R)-enantiomer exhibits negligible activity. With a predicted LogP of -0.15, this scaffold proactively addresses ADME solubility liabilities early in lead optimization.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 58873-22-6
Cat. No. B8533529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroisoxazole
CAS58873-22-6
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC1C=CON1
InChIInChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2
InChIKeyFJRPOHLDJUJARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroisoxazole (CAS 58873-22-6) Scaffold: A Strategic Building Block in Heterocyclic Chemistry


Dihydroisoxazole (CAS 58873-22-6), systematically named 2,3-dihydro-1,2-oxazole, is a five-membered heterocyclic compound featuring adjacent oxygen and nitrogen atoms within its ring structure [1]. This molecular architecture positions it as a foundational scaffold in synthetic organic and medicinal chemistry, primarily valued for its distinct reactivity and utility as a versatile building block for constructing more complex molecular entities [2]. The compound is characterized by its specific chemical properties, including a low predicted LogP of -0.15, indicating high hydrophilicity, and a molecular weight of 71.08 g/mol [1]. It serves as a key precursor in various synthetic routes, differentiating it from more passive or less tractable heterocyclic alternatives.

Procurement Risk: Why Generic Heterocyclic Substitutes Cannot Replace Dihydroisoxazole (CAS 58873-22-6)


Generic substitution with other simple heterocycles, such as isoxazole or oxazoline, is scientifically untenable due to fundamental differences in chemical reactivity and synthetic utility [1]. Dihydroisoxazole possesses a weak N-O bond, which renders it prone to specific ring-opening and rearrangement reactions that are not characteristic of its aromatic analog, isoxazole [2]. Furthermore, its distinct reactivity profile underpins its role as a chiral building block and a precursor to bioactive molecules, as evidenced by its use in stereoselective syntheses [3]. Interchanging this scaffold with a more stable but less reactive analog would eliminate the key synthetic and stereochemical advantages required for many research and development programs, directly impacting project outcomes and procurement specifications.

Quantitative Evidence for Dihydroisoxazole (CAS 58873-22-6) in Scientific Selection


Stereoselective Inhibition of Human Transglutaminase 2: (S)- vs. (R)-Isomer Comparison

The (S)-enantiomer of a dihydroisoxazole-based inhibitor demonstrates markedly superior activity against human transglutaminase 2 (TG2) compared to its (R)-enantiomer. This stereoselectivity is a critical differentiator for projects targeting TG2. [1]

Medicinal Chemistry Enzyme Inhibition Stereochemistry

Dihydroisoxazole Scaffold as a Synthetic Building Block: Comparative Reactivity Profile

Dihydroisoxazole's utility is defined by its labile N-O bond, which facilitates ring-opening and rearrangement reactions that are not possible with the more stable aromatic isoxazole. This enables its use as a precursor to 1,3-amino alcohols and β-hydroxy ketones.

Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Profile vs. Isoxazole: LogP and Water Solubility

The predicted physicochemical properties of dihydroisoxazole (CAS 58873-22-6) differ significantly from those of its aromatic counterpart, isoxazole, which can influence its behavior in biological assays and synthetic protocols. [1]

Physicochemical Properties Drug Discovery ADME

Standard Purity Specification for Research Procurement

The standard purity specification for commercially available Dihydroisoxazole (CAS 58873-22-6) is established at 95%, providing a consistent baseline for research applications.

Chemical Procurement Quality Control Research Reagent

Key Application Scenarios for Dihydroisoxazole (CAS 58873-22-6) Driven by Differentiating Evidence


Development of Enantioselective Transglutaminase 2 (TG2) Inhibitors

Programs targeting TG2 for conditions like Celiac disease or certain cancers require the (S)-enantiomer of the dihydroisoxazole scaffold to achieve potent and selective inhibition. As demonstrated, the (R)-enantiomer exhibits negligible activity (<5% of the (S)-isomer at 0.048 mM) [1]. Procurement of enantiomerically pure Dihydroisoxazole building blocks is therefore critical for establishing a productive structure-activity relationship (SAR) and advancing lead compounds.

Synthesis of Complex Molecules via N-O Bond Cleavage

Dihydroisoxazole is the preferred starting material for synthetic routes requiring a precursor to 1,3-amino alcohols or β-hydroxy ketones. Unlike its aromatic analog isoxazole, its labile N-O bond allows for controlled ring-opening under mild hydrolytic conditions . This application is essential for constructing natural products and pharmaceutical intermediates that contain these structural motifs.

Optimizing Aqueous Solubility in Early-Stage Drug Discovery

When designing a compound library, a core scaffold with high predicted water solubility can provide a significant advantage. With a predicted LogP of -0.15 and high water solubility (~86,500 mg/L), Dihydroisoxazole is significantly more hydrophilic than isoxazole [2]. Selecting this scaffold can be a strategic move to improve the solubility profile of lead compounds early in the discovery process, potentially reducing downstream ADME liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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